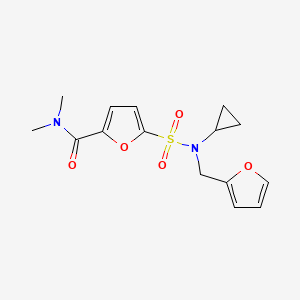
6-(1H-imidazol-1-yl)-N-(3-methylisothiazol-5-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound would include its IUPAC name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting features of its structure.Chemical Reactions Analysis
This would involve a discussion of the types of reactions the compound undergoes, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Nitrogenous Structures : N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, synthesized from interactions involving compounds similar to 6-(1H-imidazol-1-yl)-N-(3-methylisothiazol-5-yl)pyridazine-3-carboxamide, are used for creating substituted pyrrolo[2,1-h]purin-4-ones, their thione analogs, and 1,2,3,6,7,8-hexahydro-4H-pyrrolo[2′,1′:2,3]imidazo[4,5-d]-[1,3,2]diazaphosphinine derivatives (Chumachenko, Brovarets, & Shablykin, 2013).
Synthesis of Heterocycles : Similar compounds are utilized in creating 1,2-disubstituted 6-aminobenzimidazole-5-carboxylic acids and their derivatives. These acids react with various agents to form compounds like imidazo[4,5-g][3,1]benzoxazin-5-ones and imidazo[4,5-g]quinazolinediones, which are key in heterocyclic chemistry (Alkhader, Perera, Sinha, & Smalley, 1979).
Biological and Medicinal Applications
Antiviral Activity : Compounds like imidazo[1,2-b]pyridazines, similar to the one , show significant antiviral activities against pathogens like human rhinovirus and enteroviruses, highlighting their potential in developing broad-spectrum antiviral agents (Hamdouchi et al., 2003).
Antimicrobial and Antitumor Properties : Derivatives of similar compounds have been synthesized and shown to exhibit high efficiency in vitro screening for antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. This underscores their potential in creating novel treatments for various diseases (Khalifa et al., 2015).
Synthesis of Anti-Influenza Compounds : Benzamide-based derivatives of such compounds have been synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. Several synthesized compounds exhibited significant antiviral activities, indicating their potential in combating bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).
Chemical Analysis and Characterization
- Structural Analysis and Synthesis : Studies involving similar compounds focus on their synthesis and structure analysis, including density functional theory calculations, which are essential for understanding their chemical properties and potential applications (Sallam et al., 2021).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new methods of synthesis, new applications, or new reactions.
properties
IUPAC Name |
6-imidazol-1-yl-N-(3-methyl-1,2-thiazol-5-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-6-11(20-17-8)14-12(19)9-2-3-10(16-15-9)18-5-4-13-7-18/h2-7H,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGUCDMXGPRNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)-N-(3-methylisothiazol-5-yl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2813029.png)

![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2813031.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)






![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)